2-(4-Phenoxyphenoxy)ethanol
Description
Contextual Significance within Organic Synthesis
In the realm of organic synthesis, 2-(4-phenoxyphenoxy)ethanol serves as a valuable building block. Its synthesis has been approached through various methods. One common route involves the reaction of 4-phenoxyphenol (B1666991) with a suitable two-carbon synthon, such as 2-chloroethanol (B45725), in the presence of a base. This nucleophilic substitution reaction establishes the ether linkage that is characteristic of the molecule.
The reactivity of the primary alcohol group in this compound allows for a multitude of chemical transformations. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification with various carboxylic acids, and conversion to alkyl or aryl ethers. This functional group handle is pivotal for the construction of more complex molecular architectures. For instance, it can be tosylated to create a good leaving group, facilitating further nucleophilic substitution reactions. conicet.gov.ar
The diaryl ether moiety also plays a significant role in its synthetic utility. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. This enables the fine-tuning of the molecule's steric and electronic properties, which is crucial for tailoring its function in specific applications.
Role as a Precursor and Structural Motif in Bioactive Molecules
The this compound framework is a key structural motif found in a number of bioactive compounds, particularly in the agrochemical and pharmaceutical industries.
One of the most notable applications of this compound is as a precursor in the synthesis of the insect growth regulator, fenoxycarb (B1672525). researchgate.net Fenoxycarb mimics the action of juvenile hormone in insects, disrupting their development and reproduction. researchgate.net The synthesis of fenoxycarb and its derivatives often involves the modification of the ethanol (B145695) side chain of this compound. acs.org
Furthermore, the diaryl ether structure is a recognized pharmacophore in medicinal chemistry, known to be present in molecules with a wide range of biological activities. Derivatives of this compound have been investigated for their potential as antiparasitic agents. For example, aryloxyethyl thiocyanate (B1210189) derivatives synthesized from related structures have shown potent inhibitory activity against the proliferation of Trypanosoma cruzi, the parasite responsible for Chagas disease. conicet.gov.ar
The phenoxyphenyl group is also a component of certain herbicides. Aryloxyphenoxypropionates (APPs) are a class of herbicides that target the enzyme acetyl-CoA carboxylase (ACCase) in grasses. researchgate.net While not a direct precursor in all cases, the structural similarity of this compound to the core of these herbicides highlights its importance as a structural template in the design of new herbicidal agents.
Research has also explored the incorporation of the this compound motif into more complex heterocyclic systems, such as pyridines and xanthones, to generate novel compounds with potential biological applications. evitachem.comup.pt For instance, 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol has been investigated for its potential use in agriculture as a pesticide. evitachem.com
The versatility of this compound as a synthetic intermediate and its presence as a core structural element in various bioactive molecules underscore its significance in contemporary chemical research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H14O3 | chemsynthesis.comhongglory.com |
| Molecular Weight | 230.26 g/mol | chemsynthesis.com |
| CAS Number | 63066-74-0 | chemsynthesis.comhongglory.com |
| Purity | 97% - 98% | hongglory.comfluorochem.co.uk |
Table 2: Chemical Compound Names Mentioned
| Compound Name |
| This compound |
| 4-phenoxyphenol |
| 2-chloroethanol |
| Fenoxycarb |
| Aryloxyethyl thiocyanate |
| Trypanosoma cruzi |
| Aryloxyphenoxypropionates (APPs) |
| Acetyl-CoA carboxylase (ACCase) |
| 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol |
| Xanthones |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDTXHCIHYNABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405467 | |
| Record name | 2-(4-phenoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63066-74-0 | |
| Record name | 2-(4-phenoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthetic Routes to 2-(4-Phenoxyphenoxy)ethanol
A primary and widely utilized method for synthesizing this compound is the alkylation of 4-phenoxyphenol (B1666991). This approach is a variation of the Williamson ether synthesis, a robust method for forming ethers from an organohalide and an alkoxide. wikipedia.orgbyjus.com In this context, 4-phenoxyphenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an alkylating agent like 2-chloroethanol (B45725) or 2-bromoethanol. wvu.edumasterorganicchemistry.comnih.govchemicalbook.com
The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent. smolecule.comacs.org For instance, reacting 4-phenoxyphenol with 1-chloro-2-propanol (B90593) under basic conditions is a documented route. The use of phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), can enhance the reaction rate in biphasic systems by facilitating the transfer of the phenoxide ion to the organic phase. smolecule.com
A variety of bases and solvents can be employed to optimize the reaction conditions. Inorganic bases like potassium carbonate (K₂CO₃) in methanol (B129727) have been shown to effectively promote the O-alkylation of phenols with 2-chloroethanol at room temperature, offering good to excellent yields. thieme-connect.de The choice of base is critical; for example, in some systems, strong bases like sodium hydride (NaH) are used to ensure complete deprotonation of the phenol (B47542). masterorganicchemistry.comlibretexts.org
| Reactants | Base | Catalyst | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| 4-Phenoxyphenol, 1-Chloro-2-propanol | Sodium Hydroxide | Not specified | Ethanol (B145695) | A direct, single-step alkylation method. | |
| 4-Phenoxyphenol, 2-Chloroethanol | Potassium Hydroxide | Not specified | Water | An effective method using a strong base in an aqueous medium. | smolecule.com |
| 4-Phenoxyphenol, 2-Chloroethanol | Sodium Hydroxide | Tetrabutylammonium Bromide (TBAB) | Biphasic (e.g., Toluene/Water) | Phase-transfer catalysis enhances reactivity between phases. smolecule.com | smolecule.com |
| Phenols, 2-Chloroethanol | Potassium Carbonate (K₂CO₃) | Not specified | Methanol | Mild conditions (room temperature) and good yields for O-alkylation. thieme-connect.de | thieme-connect.de |
Another significant synthetic route to this compound involves the ring-opening of an epoxide, typically ethylene (B1197577) oxide or a substituted analog like propylene (B89431) oxide, with 4-phenoxyphenol. google.com This reaction's outcome is highly dependent on the reaction conditions, which dictate the regioselectivity of the nucleophilic attack on the epoxide ring. jsynthchem.comnih.gov
The ring-opening can be catalyzed by either an acid or a base. unizin.orgresearchgate.net
Base-catalyzed ring-opening: In the presence of a base, the phenoxide ion attacks the less sterically hindered carbon of the epoxide in a classic Sₙ2 reaction. unizin.orglibretexts.orglibretexts.org This method generally leads to the formation of the primary alcohol isomer. For instance, reacting 4-phenoxyphenol with propylene oxide in the presence of sodium hydroxide and a phase-transfer catalyst yields (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol. prepchem.com The use of β-cyclodextrin as a catalyst in water has been shown to achieve highly regioselective ring-opening of oxiranes with phenoxides. nih.gov
Acid-catalyzed ring-opening: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. libretexts.org The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state, a process with significant Sₙ1 character. libretexts.orglibretexts.org
The choice between acidic and basic catalysis is therefore crucial for controlling the product's isomeric purity. libretexts.orglibretexts.org For the synthesis of this compound, a base-catalyzed approach is generally preferred to ensure the formation of the desired primary alcohol.
| Catalyst Type | Mechanism | Site of Nucleophilic Attack | Major Product Isomer | Reference |
|---|---|---|---|---|
| Base | Sₙ2 | Less sterically hindered carbon | Primary alcohol | unizin.orglibretexts.org |
| Acid | Sₙ1-like | More substituted carbon | Secondary or tertiary alcohol | libretexts.orglibretexts.org |
Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of C-O bonds, particularly in the synthesis of diaryl ethers. rsc.org While the alkylation methods mentioned above are effective, catalytic approaches, such as the Ullmann condensation and Buchwald-Hartwig amination, offer alternative pathways. rsc.orgorganic-chemistry.org
The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.orggoogle.com Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, recent advancements have led to milder and more efficient protocols using catalytic amounts of copper salts, often in the presence of a ligand. organic-chemistry.org For example, copper(I) oxide with inexpensive ligands has been shown to accelerate the coupling of aryl bromides or iodides with phenols under milder conditions. organic-chemistry.org These methods can be applied to the synthesis of the diaryl ether precursor, 4-phenoxyphenol, or potentially for the direct formation of the target molecule under specific conditions. jst.go.jpacs.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, have also emerged as powerful tools for C-O bond formation. rsc.org These reactions typically employ a palladium catalyst and a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. While highly effective, the cost of palladium catalysts can be a consideration for large-scale synthesis. organic-chemistry.org
Stereoselective Synthesis and Chiral Resolution Techniques
The synthesis of enantiomerically pure forms of this compound and related chiral alcohols is of significant interest, particularly for applications in pharmaceuticals and agrochemicals. This is achieved through either stereoselective synthesis or the resolution of a racemic mixture.
Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective method for obtaining enantiopure alcohols. utupub.fiunits.it These enzymatic methods typically involve the kinetic resolution of a racemic mixture. utupub.fimdpi.com In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer and the product.
Lipases are commonly used for the enantioselective acylation of alcohols or the hydrolysis of their corresponding esters. units.itjocpr.com For instance, the hydrolysis of racemic 1-(4-phenoxyphenoxy)-2-propyl acetate (B1210297) can be performed using a lipase (B570770), which may preferentially hydrolyze one enantiomer, leading to an enantioenriched alcohol and the remaining unreacted ester. smolecule.comgoogle.com Lipases from sources like Pseudomonas cepacia and Candida antarctica have been successfully employed for the resolution of various chiral alcohols. mdpi.comresearchgate.net The enantioselectivity of these reactions can often be tuned by modifying the reaction medium, temperature, and the specific lipase used. jocpr.com
| Enzyme Type | Reaction Type | Typical Substrate | Key Advantage | Reference |
|---|---|---|---|---|
| Lipase (e.g., from Pseudomonas cepacia, Candida antarctica) | Kinetic Resolution (Acylation/Hydrolysis) | Racemic secondary alcohols or their esters | High enantioselectivity under mild, environmentally friendly conditions. utupub.fiunits.it | utupub.fiunits.itmdpi.com |
| Esterase | Enantioselective Hydrolysis | Racemic esters | Can provide access to the desired enantiopure alcohol. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
In addition to resolving racemic mixtures, enantioselective synthesis aims to directly produce a single enantiomer of the target molecule. This is typically achieved using chiral catalysts or auxiliaries. nih.govsioc-journal.cn
Asymmetric allylic etherification is one such strategy, where a prochiral allylic substrate is reacted with a nucleophile in the presence of a chiral transition metal catalyst, often based on palladium or iridium. nih.govacs.org These catalysts, bearing chiral ligands, create a chiral environment around the reaction center, directing the nucleophile to attack one face of the substrate preferentially, thus inducing enantioselectivity. nih.gov For example, chiral palladium complexes have been developed for the asymmetric allylic etherification of phenols with allylic alcohol derivatives. nih.gov
Another approach is asymmetric cycloetherification, which can be used to generate chiral cyclic ethers that may serve as precursors. oup.com Chiral phosphoric acids, for instance, have been used as catalysts in the kinetic resolution of alcohols through asymmetric cycloetherification, affording optically active products. oup.com These advanced catalytic systems represent the cutting edge of synthetic methodology for accessing enantiomerically pure compounds like the chiral derivatives of this compound.
Derivatization and Further Chemical Modifications
The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives, enabling the exploration of structure-activity relationships for various applications.
Carbamate (B1207046) derivatives are frequently synthesized from the corresponding amine. For instance, 2-(4-phenoxyphenoxy)ethylamine can be reacted with chloroformates to yield carbamates. acs.org In one example, reaction with ethyl 6-hydroxyhexanoate (B1236181) that has been activated with 4-nitrophenyl chloroformate in pyridine (B92270) leads to the formation of a carbamate-linked derivative. acs.org Further modifications, such as the alkylation of the carbamate nitrogen, can be achieved using a strong base like sodium hydride (NaH) followed by treatment with an alkyl halide. acs.org
Pyridine derivatives are commonly prepared through Williamson ether synthesis. The alcohol, 1-methyl-2-(4-phenoxyphenoxy)ethanol, can be deprotonated with a base such as sodium hydride in a solvent like dimethylformamide (DMF). google.com The resulting alkoxide is then reacted with a halopyridine, typically 2-chloropyridine, to afford the corresponding 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine. google.comuniroma1.it This reaction is a key step in the synthesis of the insect growth regulator, Pyriproxyfen. uniroma1.itgoogle.com The reaction conditions, including temperature and reaction time, are optimized to ensure high yields. google.com
Table 2: Synthesis of Carbamate and Pyridine Derivatives
| Derivative Type | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Carbamate | 2-(4-Phenoxyphenoxy)ethylamine | Ethyl 6-hydroxyhexanoate, 4-Nitrophenyl chloroformate, Pyridine | 5-Ethoxycarbonylpentyl 2-(4-phenoxyphenoxy)ethylcarbamate | acs.org |
| N-Alkylated Carbamate | Ethyl 2-(4-phenoxyphenoxy)ethylcarbamate | NaH, Ethyl 6-bromohexanoate | Ethyl N-[2-(4-phenoxyphenoxy)ethyl]-N-(5-ethoxycarbonylpentyl)carbamate | acs.org |
| Pyridine Ether | 1-Methyl-2-(4-phenoxyphenoxy)ethanol | NaH, 2-Chloropyridine, DMF | 2-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine | google.com |
Incorporation into Complex Molecular Architectures
The this compound moiety has been incorporated into more complex molecular frameworks to develop novel compounds with specific biological activities. A common strategy involves converting the terminal hydroxyl group into a reactive functional group that can participate in further coupling reactions.
One such approach is the synthesis of azido (B1232118) derivatives, which can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 2-[(4-phenoxyphenoxy)methyl]oxirane (B3057707) can be ring-opened with sodium azide (B81097) and ammonium (B1175870) chloride to produce 1-azido-3-(4-phenoxyphenoxy)propan-2-ol. nih.gov This azido alcohol can then be reacted with an alkyne, like methyl pent-4-ynoate, in the presence of a copper(I) catalyst to form a triazole-containing molecule. nih.gov The resulting secondary alcohol can be subsequently oxidized to the corresponding ketone using reagents like the Dess-Martin periodinane. nih.gov
This scaffold has also been used in the synthesis of isoxazole (B147169) derivatives. The synthesis starts with a 4-phenoxyphenyl precursor which is elaborated through several steps including aldoxime formation, chlorination, and subsequent cycloaddition with an alkyne to construct the isoxazole ring. nih.gov These complex structures are often designed as inhibitors for specific biological targets, such as acetyl-CoA carboxylase. nih.gov
The structure of the insecticide Pyriproxyfen, 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine, is itself an example of the incorporation of the core phenoxyphenoxy ethanol structure into a more complex, heterocyclic system. uniroma1.it
The synthesis of thioether analogues of this compound has been explored to investigate the impact of replacing the ether oxygen with a sulfur atom on the compound's properties and biological activity.
The synthesis of 2-(4-phenoxyphenylthio)ethanol, a direct thioether analogue, begins with the protection of the hydroxyl group of 2-(4-phenoxyphenylthio)ethanol, for example as a tetrahydropyranyl (THP) ether. conicet.gov.ar To obtain the desired thioether, the oxygen ether linkage is first cleaved. A key intermediate, alcohol 12, is produced by the cleavage of the tetrahydropyranyl group from its protected precursor using pyridinium (B92312) p-toluenesulfonate. conicet.gov.ar This alcohol is then converted into a good leaving group, typically a tosylate, by reacting it with tosyl chloride in the presence of a base. conicet.gov.ar Finally, the tosylate undergoes nucleophilic substitution with a sulfur nucleophile, such as potassium thiocyanate (B1210189), to introduce the sulfur-containing functional group. conicet.gov.ar In a related synthesis, 4-phenoxyaniline (B93406) serves as a starting material for nitrogen-containing analogues. conicet.gov.ar
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural elucidation of 2-(4-Phenoxyphenoxy)ethanol. Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements for the parent ion, typically within a few parts per million (ppm), allowing for the confident determination of its elemental composition (C₁₄H₁₄O₃).
Beyond accurate mass measurement of the molecular ion, tandem mass spectrometry (MS/MS) experiments are used to probe the compound's structure through controlled fragmentation. The fragmentation pattern is diagnostic of the molecule's connectivity. For this compound, the ether linkages are common sites for cleavage. Plausible fragmentation pathways under collision-induced dissociation (CID) include:
Cleavage of the ethoxy side chain: Loss of a C₂H₄O unit (44 Da).
Cleavage of the phenoxy-phenyl ether bond: This can lead to the formation of a phenoxy radical or cation (C₆H₅O•, 93 Da) and the corresponding 4-ethoxyphenoxy fragment.
Consecutive loss of phenol (B47542): In fragmentation studies of similar polyphenolic structures, the consecutive elimination of phenol (C₆H₆O) moieties has been observed as a characteristic dissociation pathway. nih.gov
By analyzing the accurate masses of these fragment ions, the specific arrangement of the phenoxy groups and the ethanol (B145695) side chain can be confirmed, distinguishing it from potential isomers.
Nuclear Magnetic Resonance Spectroscopy in Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state conformation of molecules like this compound. nih.gov While standard ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, advanced two-dimensional NMR techniques are required to understand the molecule's three-dimensional shape and flexibility.
Key NMR Techniques for Conformational Analysis:
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are close to each other (typically <5 Å). NOESY experiments can reveal the preferred rotational conformations (rotamers) by observing correlations between protons on different phenyl rings. For instance, observing a NOE between a proton on one ring and a proton on the other would indicate a conformation where these rings are spatially proximate. mdpi.com
Rotating-Frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is also used to measure proton-proton distances and is particularly effective for molecules of intermediate size.
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. researchgate.net Changes in chemical shifts or the coalescence of signals can provide information on the energy barriers to rotation around the ether bonds.
Through these methods, a detailed picture of the dynamic conformational equilibrium of this compound in solution can be constructed. auremn.org.br
Immunoassay Development for Analogous Compounds
Immunoassays are highly sensitive and specific bioanalytical methods that can be developed for the detection of small molecules, including compounds structurally related to this compound. While specific immunoassays for this compound are not widely reported, extensive research has been conducted on developing immunoassays for analogous compounds, particularly phenoxyalkanoic acid herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). tandfonline.comhh-ra.org
The development of a competitive immunoassay involves several key components:
Antibody Production: An antigen is synthesized by coupling the target molecule (or a derivative) to a larger carrier protein. This conjugate is then used to immunize an animal to produce antibodies that can specifically recognize the target analyte. iastate.edu Monoclonal antibodies are often preferred for their high specificity. tandfonline.com
Tracer Synthesis: A tracer is created by labeling the target analyte with a signal-generating molecule, such as an enzyme (for an Enzyme-Linked Immunosorbent Assay, ELISA), a radioisotope (for a Radioimmunoassay, RIA), or a fluorophore (for a Fluorescence Polarization Immunoassay, FPIA). hh-ra.orgnih.gov
Assay Principle: In a competitive format, the sample containing the target analyte competes with the tracer for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in less tracer being bound, leading to a lower signal. This inverse relationship allows for the quantification of the analyte. nih.gov
These immunoassay techniques provide rapid, cost-effective, and high-throughput screening methods for detecting trace levels of phenoxy-containing environmental contaminants in various matrices like water and juice. tandfonline.comnih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For compounds structurally related to 2-(4-Phenoxyphenoxy)ethanol, such as phenoxyacetic acid derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to model their molecular structure and reactivity. mdpi.com
These calculations provide crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.comyyu.edu.tr For instance, a smaller energy gap suggests higher reactivity.
From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. yyu.edu.tr These descriptors provide a theoretical basis for understanding how the molecule might interact with other chemical species.
Table 1: Key Reactivity Descriptors Derived from Quantum Chemical Calculations
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow. mdpi.com |
This table presents theoretical descriptors commonly calculated in quantum chemical studies. The values are specific to the molecule and the computational method used.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. mdpi.comyyu.edu.tr For phenoxyacetic acid derivatives, these maps show that nucleophilic areas are often concentrated around the aromatic rings, while electrophilic regions are found near chlorine or hydroxyl groups. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound or its derivatives, and a biological target, typically a protein or enzyme. japtronline.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. japtronline.com This process involves two main steps: searching for possible ligand conformations within the binding site and then scoring these conformations based on their binding affinity. japtronline.com For example, docking studies on pyriproxyfen, a compound with a similar phenoxyphenoxy moiety, have been used to evaluate its binding free energy and interaction mode with targets like juvenile hormone-binding protein and acetylcholinesterase. researchgate.netmdpi.com These studies help in understanding the structural basis of the ligand's biological activity.
Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of the ligand-target complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the docked conformation and analyze the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comscirp.org For instance, MD simulations of piperidine (B6355638) derivatives with the Aedes aegypti juvenile hormone-binding protein were run for 100 nanoseconds to understand their inhibitory behavior and compare their stability against known compounds. mdpi.com
These computational methods are crucial in modern drug discovery and toxicology, offering insights that can guide the synthesis of more potent and selective molecules. japtronline.comcore.ac.uk
Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule like this compound, researchers can identify key structural features responsible for its effects.
SAR studies on related structures have provided valuable insights. For example, in the development of inhibitors for Ubiquitin C-terminal Hydrolase L1 (UCHL1), derivatives containing a phenoxyphenoxy scaffold were synthesized and evaluated. acs.org The studies revealed that:
The nature of the substituent on the phenyl ring significantly impacts potency. For instance, a 4-trifluoromethyl group showed a notable improvement in potency against UCHL1. acs.org
Modifications to the linker region are critical. An N-methyl group was preferred over an N-ethyl moiety, which led to a 20-fold decrease in potency. acs.org
Replacing parts of the core structure, such as with N-linked indoles, was not well-tolerated and resulted in reduced activity. acs.org
Table 2: Illustrative SAR Insights from Related Compound Classes
| Compound Class | Target | Key SAR Finding | Reference |
| Chloroacetohydrazides | UCHL1 | N-methyl on the linker is preferred over N-ethyl. | acs.org |
| 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | LTA(4) Hydrolase | Systematic modifications led to potent, orally active inhibitors. | nih.gov |
| Piperidine Derivatives | Ae. aegypti JHBP | The presence of a trifluoromethyl (CF3) group can enhance biological activity due to its electronegativity and lipophilicity. | mdpi.com |
Prediction of Spectroscopic Properties
Computational methods can predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of newly synthesized compounds.
1H and 13C NMR Spectroscopy: The chemical shifts in NMR spectra are highly dependent on the chemical environment of each nucleus.
1H NMR: For this compound, the protons of the aromatic rings are expected to appear as multiplets in the downfield region (typically δ 6.8–7.4 ppm). The protons of the ethoxy linker (-OCH2CH2OH) would show distinct signals. The -CH2- group adjacent to the phenoxy oxygen would likely appear around δ 4.1-4.2 ppm, while the -CH2- group bearing the hydroxyl would be slightly upfield. The hydroxyl proton (-OH) signal is often a broad singlet and its position can vary depending on concentration and solvent. libretexts.org
13C NMR: The carbon atoms of the aromatic rings would produce several signals in the δ 115–160 ppm range. The carbons of the ethoxy linker would appear in the δ 60–70 ppm region. spectrabase.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.
A prominent, broad absorption band is expected in the 3200–3600 cm-1 region, characteristic of the O-H stretching vibration of the alcohol group. libretexts.org The broadness is due to hydrogen bonding.
Strong absorptions around 1240 cm-1 would indicate the C-O-C stretching of the ether linkages.
Multiple peaks in the 1480–1600 cm-1 range would correspond to the C=C stretching vibrations within the aromatic rings. libretexts.org
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |
| 1H NMR | Aromatic Protons | δ 6.8–7.4 ppm (multiplets) |
| -OCH2 CH2OH | ~ δ 4.15 ppm (triplet) | |
| -OCH2CH2 OH | ~ δ 3.80 ppm (triplet) | |
| -OH | Variable, broad singlet | |
| 13C NMR | Aromatic Carbons | δ 115–160 ppm |
| Ether Carbons | δ 60–70 ppm | |
| IR | O-H Stretch (Alcohol) | 3200–3600 cm-1 (broad) |
| C-O-C Stretch (Ether) | ~1240 cm-1 | |
| C=C Stretch (Aromatic) | 1480–1600 cm-1 |
This table provides estimated values based on data from analogous compounds and general spectroscopic principles. libretexts.orgspectrabase.com
Environmental Dynamics and Transformation Pathways
Degradation Mechanisms in Aquatic and Terrestrial Environments
Oxidative and Hydrolytic Transformation Processes
Specific studies detailing the oxidative and hydrolytic transformation processes of 2-(4-Phenoxyphenoxy)ethanol in aquatic and terrestrial environments could not be identified. While hydrolysis is a potential degradation pathway for ether linkages under certain pH and temperature conditions, empirical data on the rate and products of this process for this compound are not documented. Similarly, information regarding its susceptibility to oxidation by reactive species present in natural waters and soils is not available.
Photolytic Degradation Pathways
There is no specific information available from the conducted searches regarding the photolytic degradation pathways of this compound. The potential for this compound to undergo transformation upon exposure to sunlight, including direct photolysis or indirect photo-oxidation, has not been reported in the reviewed literature.
Metabolite Identification and Persistence in Environmental Compartments
No studies were found that identify the metabolites of this compound in environmental compartments. As a result, there is no information on the persistence of any potential degradation products in soil, water, or sediment.
Bioaccumulation and Biotransformation in Environmental Organisms
Data on the bioaccumulation potential and biotransformation of this compound in environmental organisms are not available. Studies that would provide insight into its uptake, metabolism, and excretion in aquatic or terrestrial species have not been identified.
Biological Interactions and Mechanistic Research
Interaction with Endocrine Pathways in Arthropods
2-(4-phenoxyphenoxy)ethanol acts as a potent juvenile hormone analog (JHA), interfering with the endocrine system of arthropods that regulates critical life processes such as molting and reproduction. piat.org.nz
This compound is recognized as an agonist ligand of the juvenile hormone receptor (JHR). nih.govcas.cz The molecular action of juvenile hormones (JHs) and their mimics involves binding to an intracellular receptor, which is a ligand-binding transcription factor known as Methoprene-tolerant (Met). nih.govbiorxiv.org This binding is crucial for the regulation of gene expression.
Research has demonstrated that fenoxycarb (B1672525), along with other juvenoids like methoprene (B1676399) and pyriproxyfen, effectively functions as an agonist for the JH receptor. nih.govcas.cz The binding of these synthetic compounds to the receptor can be even more potent than the natural hormones themselves. cas.cz The JHR is a heterodimer composed of the Met and taiman (Tai) proteins, and the presence of an agonist like fenoxycarb induces the dimerization of these proteins, which then binds to DNA to regulate gene transcription. nih.govresearchgate.net
Molecular modeling and binding studies have elucidated the interaction between fenoxycarb and the ligand-binding cavity of the receptor. The elongated structure of fenoxycarb fits well within the receptor's binding pocket, establishing key interactions that lead to its agonistic activity. biorxiv.org This understanding of the receptor-ligand interaction is fundamental to explaining the compound's potent effects on insect physiology.
| Compound | Receptor Target | Mechanism of Action | Key Research Finding |
|---|---|---|---|
| This compound (Fenoxycarb) | Juvenile Hormone Receptor (JHR) | Agonist ligand that binds to the Methoprene-tolerant (Met) protein, inducing dimerization with Taiman (Tai). | Effectively competes with natural JH III for binding to the Met/Gce receptor complex. cas.cz |
| Methoprene | Juvenile Hormone Receptor (JHR) | Agonist ligand for the JHR. | One of the first recognized synthetic JH mimics targeting the Met receptor. nih.gov |
| Pyriproxyfen | Juvenile Hormone Receptor (JHR) | Agonist ligand for the JHR. nih.gov | A fenoxycarb derivative that also shows high insecticidal activity by mimicking JH. piat.org.nznih.gov |
The agonistic binding of this compound to the juvenile hormone receptor leads to significant disruptions in insect metamorphosis and reproduction. piat.org.nzentomoljournal.com By mimicking the presence of high levels of juvenile hormone at inappropriate times, fenoxycarb prevents the transition from larval to adult stages. piat.org.nznih.gov
Exposure of late-instar larvae to fenoxycarb can result in the formation of non-viable intermediates, incomplete molting, and the maintenance of larval characteristics in the adult stage, rendering them unable to reproduce. piat.org.nzentomoljournal.com For instance, in the rice moth, Corcyra cephalonica, treatment with fenoxycarb led to a failure to reach the adult stage, with mortality occurring due to unsuccessful metamorphosis. entomoljournal.com In Chrysoperla carnea, fenoxycarb caused a dose-dependent inhibition of both metamorphosis and cocoon spinning. researchgate.net
Furthermore, fenoxycarb can have profound effects on adult reproduction. In some species, it disrupts normal reproductive physiology, acting as a form of birth control. piat.org.nz Studies on the moth Helicoverpa armigera have shown that treatment with fenoxycarb can inhibit pheromone production, which is crucial for mating. nih.gov It can also affect calling behavior, mating success, and egg fertility. nih.gov In female rice moths that emerged from treated larvae, malformed reproductive systems, reduced fecundity, and decreased egg hatchability were observed. entomoljournal.com
| Insect Species | Observed Effects on Metamorphosis | Observed Effects on Reproduction |
|---|---|---|
| Corcyra cephalonica (Rice Moth) | Inhibition of adult emergence, incomplete molting, formation of supernumerary larvae. entomoljournal.com | Malformed reproductive system, reduced fecundity, and decreased egg hatchability. entomoljournal.com |
| Helicoverpa armigera (Cotton Bollworm) | Disruption of normal development. | Inhibition of pheromone production, reduced mating success, and decreased egg fertility. nih.gov |
| Chrysoperla carnea (Green Lacewing) | Dose-dependent inhibition of metamorphosis and cocoon spinning. researchgate.net | Not explicitly detailed in the provided context. |
| Bombyx mori (Silkworm) | Prolongation of the last larval instar and prevention of metamorphic events. researchgate.net | Not explicitly detailed in the provided context. |
Ecotoxicological Implications for Non-Target Aquatic Fauna
The use of this compound in agriculture and pest control can lead to its introduction into aquatic ecosystems, where it can have unintended consequences for non-target organisms.
Exposure to this compound can cause a range of biochemical disturbances in aquatic invertebrates. While it is designed to target insects, its hormonal mimicry can affect other arthropods, such as crustaceans. For example, it is considered highly toxic to the aquatic invertebrate Daphnia, affecting growth and reproduction. piat.org.nz
In some cases, fenoxycarb has been shown to induce morphogenetic aberrations in aquatic insects like dragonflies and mayflies, particularly during the nymph-to-adult transition. core.ac.uk While some studies have reported no significant deleterious effects on certain planktonic organisms and aquatic beetles at typical application rates, the potential for biochemical disruption remains a concern. core.ac.uk
In vertebrate aquatic models, such as fish, exposure to pesticides can lead to a variety of histopathological changes in vital organs. fisheriesjournal.com The liver, being a primary site of detoxification, and the gills, which are in direct contact with the water, are particularly susceptible. nih.gov
Common histopathological alterations observed in fish exposed to various pesticides include necrosis, vacuolation in hepatocytes, inflammation in the liver, and lamellar fusion and hypertrophy in the gills. fisheriesjournal.comnih.gov While specific studies focusing solely on the histopathological effects of this compound on fish are not extensively detailed in the provided search results, the general impact of carbamate (B1207046) and other pesticides on fish tissues provides a basis for concern. For instance, exposure of zebrafish to a mixture containing pyriproxyfen, a compound structurally related to fenoxycarb, resulted in significant alterations in heart anatomy. nih.gov
| Organ | Observed Histopathological Changes |
|---|---|
| Gills | Sloughing of lamellar epithelium, dilated vessels, lamellar fusion, smooth muscle hypertrophy. fisheriesjournal.comnih.gov |
| Liver | Necrosis, vacuolation in hepatocytes, inflammation, distorted arterial walls. fisheriesjournal.comnih.gov |
| Kidney | Histological alterations have been noted with exposure to certain pesticides. fisheriesjournal.com |
In target insects, fenoxycarb exposure has been shown to decrease the expression levels of core genes involved in the miRNA pathway, such as Ago1 and Dicer1, in the cotton bollworm, Helicoverpa armigera. researchgate.net This indicates that beyond its hormonal effects, fenoxycarb can interfere with other fundamental cellular processes. The study of gene expression provides a sensitive tool for detecting the sublethal effects of chemical contaminants in aquatic environments. nih.govmdpi.com
Potential as Antiproliferative Agents in Parasitology
Currently, there is a lack of specific research data detailing the evaluation of this compound as an antiproliferative agent in the field of parasitology. Scientific literature does not provide evidence of studies conducted to assess its efficacy in inhibiting the growth or proliferation of parasitic organisms. Therefore, its potential in this area remains unconfirmed and speculative.
Structure-Function Relationship in Biological Activity
Due to the absence of comprehensive biological activity data for this compound, a detailed analysis of its structure-function relationship is not feasible. Understanding how the specific arrangement of its phenoxy, phenoxy, and ethanol (B145695) groups contributes to any biological effect would necessitate extensive research, including screening against various biological targets and comparative studies with structural analogs. Without such foundational data, any discussion on its structure-activity relationship would be conjectural.
Emerging Research Applications and Future Directions
Development of Novel Chemical Entities based on the 2-(4-Phenoxyphenoxy)ethanol Scaffold
The this compound structure is a foundational component for creating new chemical compounds, particularly in the field of agrochemicals. This scaffold is central to a class of insect growth regulators (IGRs) that act as juvenile hormone mimics. By modifying this core structure, scientists can develop novel pesticides with specific activities and improved environmental profiles.
A prime example of a chemical entity built upon this scaffold is Pyriproxyfen. nih.gov In Pyriproxyfen, the ethanol (B145695) group is modified into a 2-(2-pyridyloxy)propyl ether. This modification is critical for its biological function, which involves disrupting the hormonal balance in insects. This disruption powerfully suppresses embryogenesis, metamorphosis, and the formation of adult insects. nih.gov
The development process involves synthesizing and screening various derivatives of the core scaffold. Researchers systematically alter different parts of the molecule—such as the length of the ether chain, substitutions on the aromatic rings, or the replacement of the terminal hydroxyl group with other functional groups—to understand structure-activity relationships. The goal is to enhance efficacy against target pests while minimizing effects on non-target organisms. This targeted molecular design has led to the creation of pesticides effective against a wide array of pests including whiteflies, scale insects, mosquitoes, and fleas. nih.govguidechem.com
The versatility of the this compound scaffold continues to make it an attractive starting point for the discovery of new active ingredients in pest management.
Green Chemistry Approaches in Synthetic Route Optimization
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to optimize the synthesis of compounds containing the this compound scaffold. labinsights.nl Traditional synthesis methods for ethers can involve harsh reaction conditions and the use of hazardous solvents. Green chemistry seeks to mitigate these issues by developing more environmentally benign and efficient synthetic routes. google.com
Key areas of innovation in the synthesis of diaryl ethers and related structures include:
Use of Sustainable Catalysts: Researchers are exploring the use of heterogeneous catalysts and phase-transfer catalysts (PTCs) to improve reaction efficiency and reduce waste. labinsights.nlglobalresearchonline.net These catalysts can often be recovered and reused, lowering costs and environmental impact.
Solvent-Free and Alternative Solvent Reactions: A significant goal is to reduce or eliminate the use of volatile organic solvents. google.com Methods such as microwave-assisted synthesis and reactions under solvent-free conditions have shown promise in accelerating reaction times and reducing energy consumption. labinsights.nl
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.
One innovative approach involves a reduction-coupling-ether formation reaction using aldehydes and silanes as starting materials under the action of a monovalent silver salt in a solvent-free system. google.com This method boasts high conversion rates, short reaction times, and a simplified purification process, aligning with the core tenets of green chemistry. google.com
| Green Chemistry Principle | Application in Ether Synthesis | Potential Benefits |
| Catalysis | Use of phase-transfer catalysts (PTCs) or reusable heterogeneous catalysts. labinsights.nlglobalresearchonline.net | Increased reaction rates, reduced energy consumption, catalyst recyclability. |
| Safer Solvents/Solvent-Free | Microwave-assisted synthesis; reactions without organic solvents. labinsights.nlgoogle.com | Reduced hazardous waste, lower environmental impact, improved safety. |
| Atom Economy | Designing reactions where most atoms from reactants are incorporated into the product. | Minimized waste generation, increased process efficiency. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible. globalresearchonline.net | Lower energy costs, reduced carbon footprint. |
Advanced Analytical Methodologies for Trace Analysis in Complex Matrices
The widespread use of agrochemicals derived from the this compound scaffold necessitates the development of sensitive and reliable analytical methods to monitor their presence in the environment and in food products. researchgate.net Trace analysis involves detecting minute quantities of these compounds in complex matrices such as soil, water, fruits, and vegetables. epa.gov
Modern analytical workflows have evolved significantly to meet the demands of stringent regulatory limits. thermofisher.com Key techniques employed include:
Sample Preparation: Effective sample preparation is crucial for removing interfering substances from the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for pesticide residue analysis in food. dergipark.org.tr For other matrices, Solid Phase Extraction (SPE) is used to selectively isolate target analytes from complex samples. ijcap.in
Chromatographic Separation: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the target compound from other components in the prepared sample extract. thermofisher.com
Detection: Mass Spectrometry (MS) , often coupled with chromatography (GC-MS or LC-MS/MS), provides highly selective and sensitive detection, allowing for accurate identification and quantification of pesticide residues at very low concentrations. dergipark.org.tr
These advanced methods enable regulatory bodies and researchers to monitor the environmental fate of these compounds and ensure food safety. researchgate.net
| Analytical Step | Technique | Description |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A streamlined method involving solvent extraction and dispersive solid-phase extraction (d-SPE) cleanup, widely used for food matrices. dergipark.org.tr |
| Solid Phase Extraction (SPE) | A technique that uses a solid adsorbent to isolate target compounds from a liquid sample, effectively cleaning up the extract before analysis. ijcap.in | |
| Separation & Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then ionized and detected based on their mass-to-charge ratio. Suitable for thermally stable compounds. dergipark.org.tr |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase before highly selective and sensitive detection with tandem mass spectrometry. Ideal for a wide range of polarities and thermally labile compounds. |
Comprehensive Risk Assessment Methodologies
Before a pesticide based on the this compound scaffold can be approved for use, it must undergo a thorough risk assessment to evaluate its potential effects on human health and the environment. orst.edu This process is a cornerstone of modern pesticide regulation and is conducted by agencies like the U.S. Environmental Protection Agency (EPA). epa.gov
The risk assessment framework is typically a multi-step process:
Hazard Identification: This step determines if the chemical has the potential to cause harm to humans or ecological systems. It involves reviewing a comprehensive set of toxicology studies on the active ingredient. epa.gov For human health, this includes assessing acute, chronic, and reproductive toxicity. For ecological health, it involves evaluating toxicity to non-target species like birds, fish, aquatic invertebrates, and plants. orst.edu
Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects. epa.gov This helps establish safe exposure levels, such as the Acceptable Operator Exposure Level (AOEL). mdpi.com
Exposure Assessment: This step estimates the frequency, duration, and magnitude of human and environmental exposure to the pesticide under realistic use scenarios. epa.gov It considers all relevant routes of exposure, including dietary intake from food residues, residential uses, and exposure to applicators. mdpi.com
Risk Characterization: In the final step, the information from the previous three steps is integrated to conclude the nature and extent of the risk. epa.gov The estimated exposure is compared to the established safe levels to determine if the use of the pesticide poses an unreasonable risk. mdpi.com This comprehensive evaluation ensures that products are used in a manner that protects both human health and the environment. alliedacademies.org
Therapeutic and Agricultural Innovation
While the primary application of compounds derived from the this compound scaffold is in agriculture, ongoing research points toward potential innovations in both agricultural and therapeutic fields.
Agricultural Innovation: The major innovation lies in the unique mode of action of compounds like Pyriproxyfen. As an insect growth regulator, it does not kill insects directly but prevents larvae from developing into reproductive adults. wikipedia.orggrowcycle.com This offers several advantages:
High Target Specificity: It is highly effective against specific pests while being less harmful to beneficial insects and non-target organisms. scimplify.com
Resistance Management: Its distinct mechanism of action makes it a valuable tool in Integrated Pest Management (IPM) programs to help manage pest populations that have developed resistance to conventional insecticides. guidechem.com
Versatility: It is used across a wide range of applications, from protecting cotton, fruit, and vegetable crops to public health uses for controlling mosquitoes and fleas. guidechem.comscimplify.com It is also widely used in veterinary medicine for flea control on household pets. wikipedia.orggrowcycle.com
Therapeutic Innovation: The exploration of diaryl ether scaffolds in medicine is an active area of research. While direct therapeutic applications of this compound are not established, similar structural motifs are being investigated for various diseases. For instance, research into multi-kinase inhibitors for conditions like idiopathic pulmonary fibrosis (IPF) has explored scaffolds that, while different, share the principle of linking aromatic systems to achieve specific biological targeting. nih.gov The physicochemical properties of the phenoxyphenyl ether structure could make it a useful building block in fragment-based drug discovery, where small molecular fragments are screened and optimized to develop new therapeutic agents. worktribe.comdrugdiscoverychemistry.com Future research may uncover novel applications for this scaffold in developing treatments for human or animal diseases.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Phenoxyphenoxy)ethanol, and how do reaction conditions influence yield?
Methodology:
- Step 1 : Start with nucleophilic substitution of 4-phenoxyphenol with ethylene oxide or ethylene carbonate under basic conditions (e.g., NaOH/KOH) to form the ethoxy intermediate.
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted phenols.
- Step 3 : Optimize reaction temperature (60–80°C) and catalyst (e.g., phase-transfer catalysts like tetrabutylammonium bromide) to enhance regioselectivity and yield .
- Key Data : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) and confirm purity via GC-MS (retention time ~12.5 min) .
Q. How can researchers analytically characterize this compound to confirm structure and purity?
Methodology:
- Spectroscopy : Use H-NMR (δ 7.2–6.8 ppm for aromatic protons; δ 3.8–4.2 ppm for ethoxy groups) and FT-IR (C-O-C stretch at 1240 cm) for structural confirmation .
- Chromatography : Employ HPLC (C18 column, 70:30 acetonitrile/water) with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
- Mass Spectrometry : ESI-MS (m/z 291.3 [M+H]) for molecular weight validation .
Advanced Research Questions
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
Methodology:
- Stability Testing : Prepare solutions in buffers (pH 3–9) and analyze degradation kinetics via UV-Vis spectroscopy (absorbance at 275 nm).
- Findings : Hydrolysis accelerates at pH >7 due to nucleophilic attack on the ether bond. Use non-polar solvents (e.g., DMSO) for long-term storage to minimize degradation .
- Contradictions : Evidence reports variable solubility in water (e.g., "insoluble" in JECFA vs. "slightly soluble" in NIST data), suggesting pH-dependent behavior .
Q. What experimental designs are recommended to assess the compound’s ecotoxicological effects on aquatic organisms?
Methodology:
- Model Organism : Use Daphnia magna (OECD Test 202) for acute toxicity (48-h LC50).
- Dosing : Prepare stock solutions in ethanol (<2% v/v to avoid solvent toxicity) and test concentrations (0.1–10 mg/L) .
- Endpoints : Measure mortality, reproduction inhibition, and oxidative stress biomarkers (e.g., catalase activity).
- Data Interpretation : Compare results with structurally similar compounds (e.g., pyriproxyfen, LC50 = 0.5 mg/L) to infer structure-activity relationships .
Q. How can researchers resolve contradictions in reported log KOW values for bioaccumulation potential?
Methodology:
- Experimental Validation : Use the shake-flask method with n-octanol/water partitioning.
- Literature Comparison : Reported log KOW values range from 1.16 (NIST) to 3.2 (predicted via EPI Suite), indicating variability in measurement conditions .
- Implications : Lower log KOW (<3) suggests moderate bioaccumulation risk, but validate with in vivo studies using fish models (e.g., OECD TG 305) .
Q. What computational strategies predict metabolic pathways of this compound in mammalian systems?
Methodology:
- In Silico Tools : Use PBPK models (e.g., GastroPlus) to simulate absorption/distribution.
- Metabolite Prediction : Leverage databases (PISTACHIO, REAXYS) to identify likely Phase I metabolites (e.g., hydroxylation at the ethoxy group) and Phase II conjugates (glucuronidation) .
- Validation : Compare predictions with in vitro hepatocyte assays (LC-MS/MS for metabolite profiling) .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting data for this compound in polar solvents?
- Root Cause : Variability in purity grades (technical vs. analytical grade) and temperature conditions (e.g., solubility in ethanol increases from 25°C to 40°C) .
- Resolution : Standardize solvent preparation (e.g., degassing, anhydrous conditions) and report detailed experimental parameters (e.g., USP/EP reference standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
